molecular formula C7H5F2NO2 B572263 2-(Difluoromethoxy)isonicotinaldehyde CAS No. 1268517-83-4

2-(Difluoromethoxy)isonicotinaldehyde

Cat. No.: B572263
CAS No.: 1268517-83-4
M. Wt: 173.119
InChI Key: KWRMQSHHGQEUIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)isonicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of isonicotinaldehyde with difluoromethoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .

Scientific Research Applications

2-(Difluoromethoxy)isonicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)isonicotinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRMQSHHGQEUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744610
Record name 2-(Difluoromethoxy)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268517-83-4
Record name 2-(Difluoromethoxy)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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